2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide
Description
2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide is an organic compound that belongs to the class of phenylacetamidines This compound is characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 3-position on the phenyl ring, along with an acetamidine group attached to the phenyl ring
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-6(5-9(10)11)2-3-7(8)12/h2-4,12H,5H2,1H3,(H3,10,11) |
InChI Key |
ZNROCTWEIUCJSV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(=N)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=N)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amidine precursor. One common method is the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and acetamidine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The acetamidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamidine group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenylacetamidines depending on the nucleophile used.
Scientific Research Applications
2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetamidine group can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-3-methoxyphenylacetonitrile
- 4-Hydroxy-3-methoxycinnamic acid
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide is unique due to the presence of the acetamidine group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
